Structural and Analytical Identity: Verified InChIKey and Spectroscopic Data for Procurement Quality Control
The unique molecular identity of 3,6-Dimethyl-6-(1-methylethyl)-2-cyclohexen-1-one is definitively established through its InChIKey and spectroscopic fingerprint [1]. This data serves as the primary, verifiable differentiator from other cyclohexenone isomers and analogs, providing a necessary baseline for procurement and quality control.
| Evidence Dimension | Structural Identity |
|---|---|
| Target Compound Data | InChIKey: BBWORFHCQMXICH-UHFFFAOYSA-N; Molecular Formula: C11H18O; Molecular Weight: 166.264 g/mol [1] |
| Comparator Or Baseline | N/A (Absolute identification) |
| Quantified Difference | N/A |
| Conditions | SpectraBase spectral database [1] |
Why This Matters
This data is essential for unambiguous identification, confirming the correct material is sourced, which is a critical procurement prerequisite for any subsequent application.
- [1] SpectraBase. (n.d.). 2-Cyclohexen-1-one, 3,6-dimethyl-6-(1-methylethyl)-. John Wiley & Sons, Inc. Retrieved from SpectraBase Spectrum ID: JfCKDel588Y. View Source
